molecular formula C8H13NO3 B2438945 Ethyl oxo(pyrrolidin-1-yl)acetate CAS No. 41600-22-0

Ethyl oxo(pyrrolidin-1-yl)acetate

Cat. No.: B2438945
CAS No.: 41600-22-0
M. Wt: 171.196
InChI Key: BVDJTOBVOOGSIJ-UHFFFAOYSA-N
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Description

Ethyl oxo(pyrrolidin-1-yl)acetate is an organic compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl oxo(pyrrolidin-1-yl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl bromoacetate with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl oxo(pyrrolidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl oxo(pyrrolidin-1-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Ethyl oxo(pyrrolidin-1-yl)acetate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block in medicinal chemistry, organic synthesis, and biological research.

Properties

IUPAC Name

ethyl 2-oxo-2-pyrrolidin-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)7(10)9-5-3-4-6-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDJTOBVOOGSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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